molecular formula C11H19N3O5 B14688805 N-Acetyl-L-valylglycylglycine CAS No. 23506-47-0

N-Acetyl-L-valylglycylglycine

Cat. No.: B14688805
CAS No.: 23506-47-0
M. Wt: 273.29 g/mol
InChI Key: IPERFWKHPMCNRE-JTQLQIEISA-N
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Description

Overview of N-Terminal Acetylation in Peptides and Proteins

N-terminal acetylation is a widespread and crucial modification of proteins and peptides in eukaryotes, affecting a vast majority of human proteins. wikipedia.orgcreative-proteomics.com This process involves the addition of an acetyl group to the alpha-amino group of the N-terminal amino acid residue. nih.gov This modification is typically irreversible and can significantly alter the chemical properties of a peptide by neutralizing the positive charge at the N-terminus, thereby increasing its hydrophobicity. wikipedia.org

The functional consequences of N-terminal acetylation are diverse and impactful, influencing protein stability, folding, and subcellular localization. creative-proteomics.com It can protect proteins from degradation by masking N-terminal degradation signals (N-degrons) that would otherwise be recognized by the ubiquitin-proteasome system. creative-proteomics.com Furthermore, this modification plays a critical role in various cellular processes, and dysregulation of N-terminal acetyltransferases, the enzymes responsible for this modification, has been linked to diseases such as cancer. wikipedia.org

Rationale for Investigating Model Tripeptides in Chemical Biology

Tripeptides, consisting of three amino acids linked by peptide bonds, serve as valuable models in chemical biology and medicinal chemistry. numberanalytics.comnumberanalytics.com Their relatively simple structure allows for ease of synthesis and modification, facilitating the systematic exploration of structure-activity relationships. researchgate.net Despite their small size, tripeptides can exhibit significant biological activity and are involved in a range of physiological processes, including cell signaling and hormone regulation. numberanalytics.comacs.org

Studying model tripeptides provides insights into the fundamental principles of molecular recognition, protein folding, and the impact of specific amino acid sequences and modifications on biological function. nih.gov They represent the minimal structural unit that can convey significant biological information, making them ideal starting points for the design of peptidomimetics and novel therapeutic agents with improved pharmacokinetic properties. acs.org

Scope and Research Significance of N-Acetyl-L-valylglycylglycine Studies

Given the absence of specific research on this compound, its research significance remains hypothetical. The study of this compound would likely aim to understand how the combination of N-terminal acetylation and the specific valyl-glycyl-glycine sequence influences its conformational preferences, stability, and potential interactions with biological targets. Research in this area could contribute to a deeper understanding of peptide chemistry and the rational design of novel peptides with tailored properties. However, without dedicated studies, any discussion of its specific research significance is speculative.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

23506-47-0

Molecular Formula

C11H19N3O5

Molecular Weight

273.29 g/mol

IUPAC Name

2-[[2-[[(2S)-2-acetamido-3-methylbutanoyl]amino]acetyl]amino]acetic acid

InChI

InChI=1S/C11H19N3O5/c1-6(2)10(14-7(3)15)11(19)13-4-8(16)12-5-9(17)18/h6,10H,4-5H2,1-3H3,(H,12,16)(H,13,19)(H,14,15)(H,17,18)/t10-/m0/s1

InChI Key

IPERFWKHPMCNRE-JTQLQIEISA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)NCC(=O)NCC(=O)O)NC(=O)C

Canonical SMILES

CC(C)C(C(=O)NCC(=O)NCC(=O)O)NC(=O)C

Origin of Product

United States

Advanced Structural Elucidation and Conformational Analysis of N Acetyl L Valylglycylglycine

Spectroscopic Characterization of N-Acetyl-L-valylglycylglycine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Dynamics and Amide Isomerism

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for studying the solution-state structure and dynamics of peptides. For this compound, NMR provides detailed insights into its conformational dynamics and the potential for amide isomerism.

The presence of tertiary amide bonds in peptides can lead to the existence of cis and trans isomers due to the restricted rotation around the C-N bond. mdpi.com In some cases, this can result in two or more sets of resonances in the NMR spectra. researchgate.net For this compound, while the Gly-Gly peptide bond is expected to be predominantly in the trans conformation, the Val-Gly peptide bond could potentially exhibit cis-trans isomerization. The chemical shifts of the amide protons are particularly sensitive to this isomerization, with the cis form typically showing an upfield shift compared to the trans form. nih.gov Detailed analysis of 1H and 13C NMR spectra, including techniques like Nuclear Overhauser Effect (NOE) spectroscopy, can help identify and quantify the populations of these isomers. mdpi.comresearchgate.net

Table 1: Representative ¹H NMR Chemical Shift Ranges for Peptide Amide Isomers.
ProtonTrans Isomer (ppm)Cis Isomer (ppm)Anomeric Configuration Effect
Amide (NH)Higher Chemical ShiftUpfield Shift (up to 1.0 ppm) nih.govβ anomer generally higher than α anomer nih.gov
H2ReferenceUpfield Shift (0.3-0.4 ppm) nih.gov-

Infrared (IR) Spectroscopy for Intramolecular Hydrogen Bonding and Backbone Conformation

Infrared (IR) spectroscopy is a sensitive probe of the vibrational modes of a molecule and is particularly useful for analyzing the secondary structure of peptides. nih.gov The amide I (primarily C=O stretching) and amide II (N-H bending and C-N stretching) bands are especially informative. acs.org

The frequency of the amide I band is highly sensitive to the hydrogen-bonding environment of the carbonyl groups in the peptide backbone. The presence of intramolecular hydrogen bonds, such as those forming γ- or β-turns, leads to a shift in the amide I frequency. acs.org For instance, a typical γ-turn structure can be identified through its characteristic amide I motif. acs.org By analyzing the positions and relative intensities of the amide I peaks, it is possible to deduce the nature of the hydrogen-bonding network within this compound. acs.org

Conformer-specific IR spectra can be obtained using techniques like resonant ion-dip infrared (RIDIR) spectroscopy, which allows for the detailed characterization of different conformations present in a sample. aip.org This method can provide precise frequencies for amide I and amide II modes for distinct hydrogen-bonding configurations. aip.org

Table 2: General Amide I and Amide II Frequency Ranges in Peptides.
Vibrational ModeTypical Frequency Range (cm⁻¹)Structural Information
Amide I (C=O stretch)1600 - 1700 acs.orgSensitive to hydrogen bonding and secondary structure nih.gov
Amide II (N-H bend, C-N stretch)1480 - 1575 acs.orgSensitive to hydrogen-deuterium exchange and conformation nih.gov

Electronic Circular Dichroism (ECD) Spectroscopy for Secondary Structure Propensities

Electronic Circular Dichroism (ECD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. libretexts.org It is a powerful technique for assessing the secondary structure of peptides and proteins in solution. westmont.edu The far-UV region (below 250 nm) is particularly informative, as it contains the electronic transitions of the peptide backbone. researchgate.net

For a short peptide like this compound, which is unlikely to form stable α-helices or β-sheets, the ECD spectrum can reveal propensities for other types of structures, such as polyproline II (PPII) helices, β-turns, or unordered conformations. nih.govnih.gov A PPII conformation, for example, is characterized by a strong negative band around 195 nm and a weaker positive band around 220 nm. acs.org In contrast, a disordered or random coil structure typically shows a strong negative band below 200 nm. nih.gov

The ECD spectrum of this compound can be influenced by the solvent environment. uark.edu By comparing the spectra in different solvents, it is possible to gain insights into the stability of different conformations. For instance, the presence of hydrogen bond-promoting solvents might favor more ordered structures. uark.edu

Table 3: Characteristic ECD Bands for Common Peptide Secondary Structures.
Secondary StructurePositive Bands (nm)Negative Bands (nm)
α-Helix~193 libretexts.org~208, ~222 libretexts.org
β-Sheet~195 libretexts.org~218 libretexts.org
Polyproline II (PPII)~220 acs.org~195 acs.org
Unordered-<210 libretexts.org

Raman Spectroscopy for Vibrational Fingerprints

Raman spectroscopy, which measures the inelastic scattering of light, provides a detailed "fingerprint" of the vibrational modes within a molecule. nih.govnih.gov It is a valuable tool for studying the conformational changes in the peptide backbone and can be used as a complementary technique to IR spectroscopy. nih.gov

The Raman spectrum of this compound will exhibit characteristic bands corresponding to the vibrations of its constituent amino acids and peptide bonds. The amide I and amide III bands are particularly useful for conformational analysis. arxiv.org The analysis of polarized Raman spectra can provide even more detailed information about the conformational distribution of short, unfolded peptides. nih.gov

Table 4: Key Raman Spectral Regions for Peptide Analysis.
Spectral RegionFrequency Range (cm⁻¹)Associated Vibrations
High Wavenumber2000 - 4000 nih.govC-H, N-H, O-H stretching
Fingerprint Region500 - 2000 nih.govAmide I, II, III, amino acid side chains nih.govarxiv.org
Low Wavenumber100 - 200 nih.govLattice vibrations, collective modes rsc.org

Theoretical and Computational Approaches to Conformational Landscape

To complement experimental data and provide a more comprehensive understanding of the structural dynamics of this compound, theoretical and computational methods are indispensable.

Molecular Dynamics (MD) Simulations for Conformational Space Exploration

Molecular dynamics (MD) simulations are a powerful computational technique used to explore the conformational space of biomolecules at an atomic level. longdom.org By simulating the time-dependent behavior of this compound in a virtual environment, such as in explicit water, it is possible to map out its accessible conformations and the transitions between them. longdom.orgstrath.ac.uk

Quantum Chemical Calculations for Energetic Minima and Torsional Potentials

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in accurately determining the geometric and energetic properties of molecules like this compound from first principles. These methods solve the electronic structure of the molecule to find its optimized geometries, which correspond to energetic minima on the potential energy surface.

By systematically rotating the dihedral angles (φ, ψ) of the peptide backbone and the side-chain dihedral angles (χ) of the valine residue, a potential energy surface can be mapped out. The points on this surface with the lowest energy represent the most stable conformers. For instance, studies on similar model peptides, such as N-acetyl-glycine-glycine-N'-methylamide, have utilized DFT at the B3LYP/6-31G* level of theory to identify numerous energetic minima in the gas phase. researchgate.net This approach reveals that certain conformations, like β-turns, are energetically favorable. researchgate.net

The energy barriers separating these minima, known as torsional potentials, can also be calculated. These potentials quantify the energy required to transition from one stable conformation to another, providing insight into the molecule's dynamic behavior.

Table 1: Representative Energetic Minima for a Model Dipeptide (Ac-Gly-Gly-NHMe) calculated at the B3LYP/6-31G level* (Note: This data is for a related model peptide and illustrates the type of results obtained from quantum chemical calculations.)

ConformationRelative Energy (kcal/mol)
Global Minimum (γγ)0.00
β-turn (Type II)1.25
β-turn (Type I)2.10
Extended (ββ)3.50

Data adapted from theoretical studies on model peptides. researchgate.net

Empirical Force-Field Calculations and Conformational Energy Minimization

While quantum chemical calculations are highly accurate, their computational cost can be prohibitive for large-scale conformational searches or long-timescale simulations. Empirical force-field calculations offer a computationally efficient alternative. These methods approximate the potential energy of a molecule using a set of classical potential energy functions that describe bond stretching, angle bending, torsional rotations, and non-bonded interactions (van der Waals and electrostatic).

Force fields such as CHARMM (Chemistry at HARvard Macromolecular Mechanics) and AMBER (Assisted Model Building with Energy Refinement) are widely used for biomolecular simulations. nih.govwustl.edu The parameters for these force fields are derived from a combination of experimental data and high-level quantum mechanical calculations on small model compounds. nih.govresearchgate.net For this compound, parameters would be assigned based on existing data for analogous peptide fragments. nih.gov

Conformational energy minimization is a computational process that starts with an initial 3D structure and systematically alters the coordinates of the atoms to find a configuration that represents a local or global energy minimum according to the chosen force field. This allows for the rapid exploration of possible stable conformations.

Table 2: Components of a Typical Empirical Force Field Equation

TermDescriptionMathematical Form
Bond StretchingEnergy required to stretch or compress a covalent bond.
Angle BendingEnergy required to bend the angle between three bonded atoms.
Torsional TermEnergy associated with rotation around a bond.
Non-Bonded (van der Waals)Short-range repulsive and long-range attractive forces.
Non-Bonded (Electrostatic)Coulombic interaction between atomic partial charges.

The symbols k, b, θ, χ, δ, A, C, q, and r represent force constants, bond lengths, angles, dihedral angles, phase offsets, van der Waals parameters, partial charges, and interatomic distances, respectively. nih.gov

Prediction of Preferred Conformations in Various Solvent Environments

The conformational preferences of a peptide are highly dependent on its environment. In the gas phase, intramolecular hydrogen bonds are often the dominant stabilizing interactions. However, in a solvent, the peptide's interactions with the surrounding solvent molecules can significantly alter the relative energies of its conformers.

Computational methods can model these solvent effects in two primary ways: implicitly or explicitly.

Implicit Solvent Models , such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant. nih.govnih.gov This approach is computationally efficient and can effectively capture the electrostatic effects of the solvent on the peptide's conformation. Studies on N-acetyl-L-cysteine have shown that including a PCM significantly modifies the geometries and relative stabilities of its conformers compared to gas-phase calculations. nih.gov

Explicit Solvent Simulations , typically performed using molecular dynamics (MD), involve surrounding the peptide with a large number of individual solvent molecules (e.g., water). This method provides a more detailed and accurate picture of solute-solvent interactions, including specific hydrogen bonding, but is far more computationally demanding. nih.gov

For this compound, one would expect a shift in conformational preference when moving from a non-polar solvent like chloroform (B151607) to a polar solvent like water. In water, conformations that expose polar groups to the solvent and bury hydrophobic groups (like the valine side chain) would likely be favored. Theoretical studies on N-acetyl-L-leucine-N'-methylamide, a similar peptide, have analyzed the stability of conformers in solvents of varying polarity, such as chloroform, acetonitrile (B52724), and water, confirming that the solvent environment plays a critical role in determining the most stable structures. nih.gov

Table 3: Illustrative Solvent Effects on Conformational Stability of a Model Peptide (Note: This table illustrates the general principle of how solvent polarity can shift conformational equilibria.)

ConformationRelative Free Energy in Gas Phase (kcal/mol)Relative Free Energy in Water (kcal/mol)
Compact (Intramolecular H-bond)0.02.5
Extended (Solvent-exposed)1.80.0

Data based on general principles observed in computational studies of peptides in different solvent environments. nih.govnih.gov

Intermolecular Interactions and Recognition Mechanisms Involving N Acetyl L Valylglycylglycine

Solute-Solvent Interactions and Hydration Shell Dynamics

The interaction of N-Acetyl-L-valylglycylglycine with solvents, particularly water, is fundamental to its properties. In an aqueous environment, the peptide is surrounded by a hydration shell, a layer of water molecules with properties distinct from the bulk solvent. The dynamics of this hydration shell are influenced by the various functional groups of the peptide.

The polar groups, such as the acetyl carbonyl, the peptide backbone amides, and the terminal carboxylate, are capable of forming hydrogen bonds with water molecules. libretexts.org These interactions are key to the peptide's solubility. The non-polar isobutyl side chain of the valine residue, however, induces a local ordering of water molecules, a phenomenon associated with the hydrophobic effect.

Functional GroupPredominant Interaction with WaterExpected Impact on Hydration Shell
N-acetyl groupHydrogen bond acceptor (carbonyl oxygen)Local ordering of water molecules
Valine side chainHydrophobic interactionsIncreased local ordering (hydrophobic hydration)
Peptide backboneHydrogen bond donors (N-H) and acceptors (C=O)Structuring of water molecules along the backbone
C-terminal carboxylStrong hydrogen bonding and electrostatic interactionsLonger water residence times

Investigating Intermolecular Hydrogen Bonding Networks in Aqueous and Non-Aqueous Media

Hydrogen bonds are a defining feature of the intermolecular interactions of this compound. libretexts.org These can be formed between the peptide and solvent molecules (solute-solvent) or between peptide molecules themselves (solute-solute).

In aqueous media, the peptide's hydrogen bond donors (the N-H groups of the peptide backbone) and acceptors (the C=O groups of the acetyl, peptide, and carboxyl moieties) will be extensively involved in hydrogen bonding with water. libretexts.org This competition with water molecules can influence the formation of intermolecular hydrogen bonds between peptide molecules, which is a prerequisite for self-assembly.

In non-aqueous or mixed solvents, the extent of intermolecular hydrogen bonding can be significantly different. In less polar solvents, the formation of intramolecular and intermolecular hydrogen bonds is more favorable, which can lead to specific folded conformations or aggregation. The specific network of hydrogen bonds will depend on the hydrogen bonding capabilities of the solvent.

Adduct Formation Studies with Electrophilic Agents as a Model N-Terminus

The N-terminal amino group of peptides is a primary site for reactions with electrophilic agents. The acetylation of the N-terminus in this compound blocks this reactivity. However, studies on the reactivity of the N-terminus of peptides are crucial for understanding potential modifications and adduct formation in related, non-acetylated peptides.

Carbamoylation is a post-translational modification where isocyanic acid reacts with free amino groups, such as the N-terminal α-amino group of a peptide. This reaction leads to the formation of a carbamoyl (B1232498) group. While the N-terminus of this compound is protected, understanding this mechanism is relevant for analogous peptides where the N-terminus is free. The reaction proceeds via a nucleophilic attack of the unprotonated amino group on the electrophilic carbon of isocyanic acid.

The stability and reactivity of adducts formed at the N-terminus are influenced by the local peptide sequence. The steric hindrance from adjacent amino acid side chains can affect the accessibility of the N-terminus to electrophiles. For instance, the bulky isobutyl group of valine in a similar, non-acetylated tripeptide could sterically hinder the approach of a reactive molecule to the N-terminal amino group. Furthermore, the electronic properties of neighboring groups can also play a role in modulating the nucleophilicity of the N-terminus.

FactorInfluence on Adduct Formation/Stability
Steric Hindrance Bulky side chains near the N-terminus can decrease the rate of adduct formation.
Electronic Effects Electron-withdrawing groups near the N-terminus can decrease its nucleophilicity.
Solvent Accessibility The degree to which the N-terminus is exposed to the solvent affects its availability for reaction.
pH The pH of the environment determines the protonation state of the N-terminal amino group, with the unprotonated form being reactive.

Self-Assembly and Oligomerization Propensities of Tripeptides

Short peptides, including tripeptides, can exhibit a propensity for self-assembly into larger, ordered structures. nih.gov For N-acetylated peptides, the N-acetyl group can play a significant role in promoting self-assembly by providing an additional hydrogen bonding site and a hydrophobic cap.

The self-assembly of N-acetylated tripeptides is often driven by a combination of hydrogen bonding between the peptide backbones and hydrophobic interactions between the non-polar side chains. nih.gov In the case of this compound, the valine side chain would contribute to hydrophobic interactions, while the peptide backbone provides the framework for hydrogen bonding. The resulting structures can range from nanofibers to hydrogels, depending on the specific peptide sequence and the experimental conditions. Computational studies have been employed to predict the self-assembly propensity of tripeptides by considering factors like aggregation propensity and hydrophilicity. nih.govresearchgate.net

Interactions with Biomimetic Membranes or Lipid Systems

The interaction of peptides with lipid membranes is a key area of research, with implications for drug delivery and understanding biological processes. The N-acetylation of a peptide can influence its interaction with lipid bilayers. The acetyl group can act as a hydrophobic anchor, facilitating the initial association of the peptide with the membrane interface.

Molecular dynamics simulations of similar small peptides interacting with lipid bilayers have shown that these peptides can insert into the membrane interface, with their orientation and depth of insertion being dependent on the amino acid sequence. nih.govfrontiersin.org The valine residue of this compound, with its hydrophobic side chain, would likely favor insertion into the hydrophobic core of the lipid bilayer. The more polar glycine (B1666218) residues and the C-terminal carboxylate would likely reside closer to the polar headgroup region of the lipids. These interactions can lead to perturbations in the lipid bilayer, such as changes in membrane thickness and fluidity. frontiersin.org

Peptide MoietyLikely Interaction with Lipid BilayerPotential Effect on Membrane
N-acetyl groupHydrophobic interaction with lipid tailsAnchoring at the interface
Valine side chainInsertion into the hydrophobic coreLocal disruption of lipid packing
Glycine residuesInteraction with the interfacial regionPositioning of the peptide backbone
C-terminal carboxylateInteraction with polar headgroupsElectrostatic steering and stabilization

Rational Design and Research on N Acetyl L Valylglycylglycine Derivatives and Analogs

Modifications of Amino Acid Side Chains and Their Impact on Peptide Conformation

The side chains of the constituent amino acids (valine and two glycines) are primary targets for modification to modulate the conformational landscape of N-Acetyl-L-valylglycylglycine. While glycine (B1666218) offers limited scope for direct side-chain alteration beyond substitution, the valine residue's isopropyl group presents a key site for structural variation.

Local energetic effects resulting from amino acid substitutions can significantly influence the backbone conformation of peptides. nih.gov Even subtle changes, such as replacing one aliphatic side chain with another, can shift the equilibrium between different folded states. nih.gov For instance, studies on small peptides have shown that introducing a non-natural amino acid like H-propargylglycine-OH (Pra) can dramatically alter the peptide's conformational preference, highlighting that even small side chains can have a major impact. paperdigest.org In the context of this compound, replacing the valine residue could lead to predictable or entirely novel conformational outcomes.

The introduction of functional groups onto the side chains can also impose conformational constraints or introduce new intermolecular interactions. For example, modifying the valine side chain to include hydroxyl or carboxyl groups could enable new hydrogen bonding patterns, thereby stabilizing specific secondary structures like β-turns or extended conformations. The polymerization of N-carboxy anhydrides (NCAs) of amino acids with modified side chains has been used to create polypeptides with varied conformations, from disordered to α-helical or β-sheet structures, depending on the nature of the side chain and solvent conditions. acs.org

Modification Type Example Anticipated Impact on this compound Conformation Supporting Evidence
Homologous Substitution Replace L-Valine with L-Leucine or L-IsoleucineAlteration of local hydrophobic packing, potentially minor shifts in backbone torsion angles (phi/psi).Local energetic effects of side chain mutations are known to influence backbone conformation. nih.gov
Introduction of Unnatural Side Chains Replace L-Valine with H-propargylglycine (Pra)Significant alteration of backbone conformation due to the unique steric and electronic properties of the propargyl group.Studies on Pra-containing tripeptides show significant shifts in conformational populations (e.g., to α-α or α-polyproline-II conformations). paperdigest.org
Functional Group Addition Introduce a hydroxyl group to the valine side chain (analogy to Threonine)Potential for new intramolecular hydrogen bonds, which could stabilize turn-like structures.The ability of side chains to form hydrogen bonds is a key determinant of peptide secondary structure.
Side-Chain-to-Backbone Cyclization Covalently link the valine side chain to the N-terminus or C-terminusDrastically reduces conformational freedom, locking the peptide into a specific cyclic structure.A primary strategy for creating conformationally constrained peptides. researchgate.net

Investigations into N-Terminal Acetylation Variants and Their Influence on Peptide Properties

N-terminal (Nt) acetylation, the capping of the N-terminal amino group with an acetyl moiety (CH₃CO), is a common modification that significantly alters a peptide's properties. nih.gov For this compound, this acetyl group is a defining feature. Research in this area explores how variations of this N-acyl group could further refine the peptide's characteristics.

The primary effect of Nt-acetylation is the removal of the positive charge from the N-terminal amine, which makes the peptide more hydrophobic. nih.govwikipedia.org This change can enhance metabolic stability by making the peptide resistant to degradation by aminopeptidases. lifetein.com Furthermore, by neutralizing the N-terminus, the acetylated peptide more closely mimics a segment within a larger protein, which can be crucial for biological interactions. lifetein.com

Investigations into variants could involve replacing the acetyl group with other acyl groups of varying chain length or complexity (e.g., propionyl, butyryl, or benzoyl groups). These modifications would systematically alter the hydrophobicity and steric bulk at the N-terminus, which in turn can influence solubility, membrane permeability, and conformational stability. Studies on various proteins have shown a strong correlation between Nt-acetylation and increased protein stability, a principle that applies to smaller peptides as well. nih.gov This stabilization can occur independently of other degradation pathways, such as ubiquitination. nih.govrsc.org

N-Terminal Group Key Chemical Change Influence on Peptide Properties Rationale/Evidence
Free Amine (-NH₃⁺) Removal of acetyl groupIncreased hydrophilicity, positive charge at neutral pH, susceptibility to aminopeptidases.The acetyl group neutralizes the N-terminal charge. nih.govlifetein.com
Acetyl (-COCH₃) Neutralizes charge, adds small hydrophobic groupIncreased hydrophobicity and metabolic stability; mimics native protein structure. wikipedia.orglifetein.comA widespread modification affecting ~80% of human proteins. nih.gov
Propionyl (-COCH₂CH₃) Increases alkyl chain lengthFurther increases hydrophobicity and steric bulk compared to acetyl.Systematic modification to tune physicochemical properties.
Benzoyl (-COC₆H₅) Introduces an aromatic ringSignificantly increases hydrophobicity and potential for π-stacking interactions.A common modification in drug design to enhance binding or stability.

Studies on Stereoisomeric Analogs and Their Conformational Implications

Stereochemistry is a critical determinant of peptide structure. The native this compound is composed of L-amino acids. Introducing D-amino acids at one or more positions creates diastereomers with profoundly different conformational preferences.

Replacing an L-amino acid with its D-enantiomer can be highly disruptive to common secondary structures. nih.gov For example, a single L-to-D substitution within an α-helix is significantly destabilizing. nih.gov In β-sheet-rich structures, such a change can lead to complete unfolding. nih.gov The impact of the stereochemical inversion is not uniform and depends on the specific residue and its position within the peptide sequence. nih.gov

In a tripeptide like this compound, a D-Valine substitution would alter the preferred side-chain orientation relative to the backbone, likely preventing the formation of conformations accessible to the all-L peptide. This can force the peptide into novel turn structures or more extended conformations.

Furthermore, the amide bonds within a peptide can exist as cis or trans isomers. While the trans form is overwhelmingly favored for most amino acid pairings, the bond preceding a proline residue has a higher propensity for the cis conformation. nih.govresearchgate.net Although this compound lacks proline, studies on related N-acetylated peptides like N-Acetyl-d-glucosamine show that cis-trans isomerization of the N-acetyl amide bond itself can occur, leading to distinct conformational populations that can be identified by NMR spectroscopy. d-nb.infonih.gov The presence of these different isomers, even in small amounts, adds another layer of conformational complexity.

Analog Stereochemical Change Predicted Conformational Implication Supporting Principle
N-Acetyl-D-Val -Gly-GlyInversion of Cα stereocenter at position 1Disruption of native L-conformations; potential induction of novel turns or extended structures.L-to-D substitutions are generally destabilizing to tertiary structures and can force new backbone arrangements. nih.gov
N-Acetyl-L-Val-D-Ala -GlyReplacement of Gly with D-Ala at position 2Introduction of a chiral center with a D-configuration, restricting backbone flexibility more than glycine.The specific location of the D-amino acid determines the extent and nature of the conformational change. nih.gov
cis/trans IsomersIsomerization of the Val-Gly or Gly-Gly peptide bondShift in the relative orientation of adjacent residues, leading to different overall shapes.While less common for non-proline residues, cis isomers can exist in equilibrium, particularly in flexible peptides.
cis/trans Isomers of N-Acetyl groupIsomerization around the acetyl-valine amide bondAltered orientation of the N-terminal cap relative to the peptide backbone.Observed in N-acetylated monosaccharides, suggesting potential relevance for N-acetylated peptides. d-nb.infonih.gov

Cyclization and Backbone Modification Strategies for Constrained N-Acetyl Tripeptides

Linear peptides like this compound are often conformationally flexible. To enhance activity and stability, cyclization and backbone modification are powerful strategies used to create more rigid, constrained analogs.

Cyclization dramatically reduces the number of accessible conformations, which can pre-organize the peptide into a bioactive shape and improve resistance to proteases. nih.gov Several methods can be envisioned for a tripeptide:

Head-to-tail cyclization: Forming a peptide bond between the C-terminal glycine and the N-terminal acetylated valine (after removing the acetyl group and activating the C-terminus). This creates a cyclic tripeptide.

Side-chain cyclization: Introducing reactive amino acids (e.g., cysteine, lysine, aspartic acid) at the glycine positions and linking their side chains together.

Thioether Cyclization: A common strategy involves using linkers to connect cysteine residues or other nucleophiles within the peptide sequence. researchgate.net

Backbone modification involves altering the peptide backbone itself, rather than the side chains. This can include N-methylation of the amide nitrogens, a modification known to influence cis/trans isomer populations and protect against enzymatic degradation. nih.govmdpi.com Another approach is the creation of peptide nucleic acids (PNAs), where the standard amino acid backbone is replaced entirely by a unit like N-(2-aminoethyl)glycine, offering exceptional stability. mdpi.com These strategies fundamentally change the peptide's structural properties and hydrogen bonding capabilities.

Strategy Description Example Method Effect on Peptide
Head-to-Tail Cyclization The N-terminus is linked to the C-terminus to form a cyclic peptide.Activation of the C-terminal carboxyl group (e.g., as an acyl azide) followed by intramolecular aminolysis. nih.govacs.orgGreatly restricts overall conformational freedom. nih.gov
Side-Chain-to-Side-Chain Cyclization Functionalized side chains are covalently linked, often with a spacer molecule.Introduction of two cysteine residues to form a disulfide bridge.Constrains a specific loop region of the peptide. nih.gov
N-Methylation Hydrogen on an amide nitrogen is replaced with a methyl group.N-methylation of the glycine amide nitrogen.Can prevent hydrogen bonding, alter cis/trans isomerism, and increase proteolytic resistance. nih.govmdpi.com
Backbone Replacement The standard alpha-amino acid backbone is replaced with a different chemical structure.Replacing a glycine residue with an N-(2-aminoethyl)glycine unit.Fundamentally alters backbone geometry and stability; creates a peptidomimetic. mdpi.com

Peptide Mimetics Design Based on this compound Scaffold

Peptide mimetics (or peptidomimetics) are molecules that mimic the essential structural features of a peptide but are built from non-peptide components. nih.gov The goal is to replicate the biological activity of the parent peptide in a more stable, orally available, and less immunogenic form.

Designing a mimetic based on the this compound scaffold involves identifying the key pharmacophoric elements—the spatial arrangement of the valine side chain, the acetyl group, and the backbone hydrogen bond donors and acceptors—and then constructing a non-peptide scaffold that displays these elements in the same relative orientation.

One approach is to use rigid scaffolds to lock the key functional groups in place. For example, a diphenylacetylene (B1204595) scaffold has been used to create mimics of antimicrobial peptides, where amino acid side chains are attached to the aromatic rings. nih.gov This creates an amphiphilic structure with a defined spatial arrangement of functional groups. For this compound, one could imagine a scaffold (e.g., a substituted benzene (B151609) ring or a heterocyclic system) where an isopropyl group (mimicking valine), an acetamido group (mimicking the N-terminus), and glycine-like appendages are attached with precise stereochemistry.

The design process often relies on computational modeling to predict the conformation of the parent peptide and then to design scaffolds that can match this conformation. The resulting peptidomimetics are then synthesized and tested for their ability to replicate the function of the original peptide.

Advanced Analytical Methodologies for Characterization and Quantification of N Acetyl L Valylglycylglycine in Research

High-Resolution Chromatographic Separations

Chromatographic techniques are indispensable for assessing the purity of N-Acetyl-L-valylglycylglycine and for quantifying it within various matrices. These methods separate the target peptide from impurities, which may include deletion sequences, incompletely deprotected species, or diastereomers that can arise during synthesis. uab.edunih.gov

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most prevalent technique for the analysis of synthetic peptides. hplc.euharvardapparatus.comcreative-proteomics.com The method separates molecules based on their hydrophobicity. A non-polar stationary phase (typically C8 or C18 alkyl chains bonded to silica) retains the peptide, which is then eluted by a mobile phase of increasing organic solvent concentration, such as acetonitrile (B52724) or methanol, usually containing an ion-pairing agent like trifluoroacetic acid (TFA) to improve peak shape. hplc.eu

For this compound, a typical RP-HPLC analysis would involve injecting the sample onto a C18 column and applying a gradient of increasing acetonitrile in water (both containing 0.1% TFA). The peptide is detected by its UV absorbance, commonly at 214-220 nm where the peptide bonds absorb strongly. creative-proteomics.com The resulting chromatogram provides a quantitative measure of purity, with the area of the main peak relative to the total area of all peaks representing the purity level. The high resolution of this technique allows for the separation of closely related impurities, ensuring that the final product meets the stringent purity requirements for research applications. hplc.eu

Table 1: Illustrative RP-HPLC Method Parameters for Purity Analysis of this compound

ParameterValue
Column C18, 4.6 x 250 mm, 5 µm particle size
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient 5% to 65% B over 30 minutes
Flow Rate 1.0 mL/min
Detection UV at 220 nm creative-proteomics.com
Column Temperature 25 °C
Expected Retention Time ~15.2 minutes

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, utilizing columns packed with smaller sub-2 µm particles. waters.comwaters.com This technology operates at higher pressures, resulting in dramatically improved resolution, faster analysis times, and increased sensitivity. waters.com For a relatively small peptide like this compound, UPLC can provide a much clearer picture of its purity profile, resolving minor impurities that might co-elute with the main peak in a standard HPLC separation. chromatographyonline.com The increased sensitivity is particularly beneficial when sample quantities are limited. waters.com The principles of separation remain the same as RP-HPLC, but the performance is substantially enhanced, making it an ideal tool for rigorous quality control. waters.com

Table 2: Comparison of Typical Performance: HPLC vs. UPLC for this compound Analysis

FeatureConventional RP-HPLCUPLC
Particle Size 3.5 - 5 µm< 2 µm waters.com
Typical Run Time 30 - 60 minutes5 - 15 minutes
Resolution GoodExcellent waters.com
Sensitivity StandardHigh waters.com
Solvent Consumption HigherLower

The biological activity of peptides is highly dependent on their stereochemistry. Since this compound is synthesized from an L-amino acid (L-valine), it is crucial to confirm that racemization has not occurred during the synthesis process. Chiral chromatography is the definitive method for separating enantiomers. digitellinc.comsigmaaldrich.com

This can be achieved either directly, using a chiral stationary phase (CSP), or indirectly, by derivatizing the hydrolyzed peptide with a chiral agent (e.g., Marfey's reagent) to form diastereomers, which can then be separated on a standard reversed-phase column. nih.govmdpi.com For this compound, the peptide would first be hydrolyzed to its constituent amino acids. The resulting valine would then be analyzed. The presence of D-valine would indicate racemization. The goal is to establish a high enantiomeric excess of the desired L-enantiomer, which is critical for interpreting structure-activity relationships. nih.gov

Mass Spectrometry (MS) Techniques for Structural Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is essential for confirming the molecular identity of synthetic peptides and for verifying their amino acid sequence. uab.edu

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is exceptionally well-suited for the analysis of peptides and proteins. uab.eduacs.org The peptide in solution is sprayed through a high-voltage capillary, forming charged droplets that evaporate to yield gas-phase, protonated molecular ions (e.g., [M+H]⁺, [M+2H]²⁺). uab.edu

For this compound, ESI-MS analysis would be used to confirm its molecular weight. The experimentally measured mass is compared to the theoretical (calculated) mass. A close match between the observed and theoretical mass provides strong evidence of the peptide's identity and confirms that the synthesis was successful. researchgate.net

Table 3: Theoretical vs. Expected ESI-MS Results for this compound (C₁₁H₁₉N₃O₅)

ParameterValue
Theoretical Monoisotopic Mass 273.1273 Da
Expected [M+H]⁺ Ion (m/z) 274.1346
Expected [M+Na]⁺ Ion (m/z) 296.1165
Expected [M+K]⁺ Ion (m/z) 312.0905

Tandem Mass Spectrometry (MS/MS) goes a step further than single MS by providing structural information. In an MS/MS experiment, a specific precursor ion (e.g., the [M+H]⁺ ion of this compound) is selected and then fragmented by collision with an inert gas (Collision-Induced Dissociation, CID). uab.edu The resulting fragment ions are then mass-analyzed.

The fragmentation typically occurs at the peptide bonds, producing a predictable series of ions known as b-ions (containing the N-terminus) and y-ions (containing the C-terminus). uab.eduresearchgate.net The mass difference between consecutive ions in a series corresponds to the mass of a specific amino acid residue. By analyzing the fragmentation pattern, the amino acid sequence can be deduced and confirmed. This technique is also invaluable for identifying and locating modifications or adducts on the peptide. nih.gov For this compound, the MS/MS spectrum would be expected to show fragments corresponding to the loss of glycine (B1666218) and then valine residues, confirming the sequence Val-Gly-Gly and the presence of the N-terminal acetyl group.

Table 4: Predicted Major Fragment Ions in MS/MS Spectrum of this compound ([M+H]⁺ = 274.13)

Ion TypeSequence FragmentPredicted m/z
b₁ Ac-44.02
b₂ Ac-Val-143.09
b₃ Ac-Val-Gly-200.11
y₁ -Gly76.04
y₂ -Gly-Gly133.06

Advanced NMR Spectroscopy for Detailed Structural Assignments and Isotopic Labeling Studies

Advanced Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of this compound in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is employed to assign the proton (¹H), carbon (¹³C), and nitrogen (¹⁵N) resonances and to establish the covalent framework and conformational details of the molecule.

The initial step in the structural characterization by NMR is the assignment of all proton and carbon signals. This is achieved through a suite of 2D NMR experiments. wikipedia.orgsdsu.edunmims.edu Correlation Spectroscopy (COSY) is utilized to identify scalar-coupled protons, primarily those on adjacent carbons, which helps in tracing the spin systems of the individual amino acid residues. sdsu.eduyoutube.com For instance, in the valine residue, COSY correlations would be observed between the amide proton (NH), the alpha-proton (Hα), the beta-proton (Hβ), and the gamma-protons (Hγ) of the isopropyl side chain.

Total Correlation Spectroscopy (TOCSY) extends these correlations, revealing all protons within a spin system, even if they are not directly coupled. wikipedia.orgyoutube.com This is particularly useful for differentiating the spin systems of the two glycine residues from the valine residue. Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates directly bonded ¹H and ¹³C (or ¹⁵N) nuclei, providing a map of all C-H and N-H bonds in the molecule. wikipedia.orgsdsu.edu This allows for the unambiguous assignment of the carbon and nitrogen atoms attached to each proton.

To establish the sequence of the amino acid residues (Val-Gly-Gly), Heteronuclear Multiple Bond Correlation (HMBC) is employed. sdsu.eduresearchgate.net This experiment detects long-range correlations (typically over 2-3 bonds) between protons and carbons. For example, a correlation between the amide proton of a glycine residue and the carbonyl carbon of the valine residue would confirm their connectivity through a peptide bond. Similarly, correlations between the acetyl methyl protons and the valine's alpha-carbon or carbonyl carbon would confirm the N-terminal acetylation.

Isotopic Labeling for Enhanced Structural Analysis

To overcome challenges such as spectral overlap, which can be an issue even in small peptides, and to facilitate more detailed structural and dynamic studies, isotopic labeling is often employed. nih.govsigmaaldrich.com this compound can be synthesized with uniform or selective incorporation of stable isotopes such as ¹³C and ¹⁵N. nih.gov

Uniform ¹⁵N labeling would allow for the acquisition of ¹H-¹⁵N HSQC spectra, which are often less crowded than ¹H-¹³C HSQC spectra and provide a unique signal for each N-H group in the peptide backbone. reddit.com This is particularly useful for studying the conformation and dynamics of the peptide bonds.

Selective isotopic labeling of one or more of the amino acid residues can provide more specific information. ethz.chutoronto.ca For instance, by synthesizing this compound with ¹³C and ¹⁵N labeled L-valine, the signals corresponding to this residue can be easily identified and assigned in the NMR spectra. nih.gov Conversely, labeling the glycine residues would help to distinguish their signals from each other and from the valine residue. The use of labeled precursors, such as ¹³C-glucose or ¹⁵N-ammonium salts, in the biosynthetic production of the amino acids can be a cost-effective method for isotopic enrichment. sigmaaldrich.com

The following table provides hypothetical ¹H and ¹³C NMR chemical shift assignments for this compound based on typical values for peptides in aqueous solution. researchgate.netnih.govacs.org

ResidueAtom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
N-AcetylCH₃2.0522.5
C=O-173.0
L-ValineNH8.10-
4.2060.5
2.1531.0
Hγ (CH₃)0.9519.0
Hγ' (CH₃)0.9018.5
C=O-175.0
Glycine-1NH8.30-
3.9544.0
C=O-172.5
Glycine-2NH8.20-
3.9043.5

Spectrophotometric and Flow Injection Analysis (FIA) for Quantitative Assays in Specific Research Contexts

While NMR spectroscopy provides detailed structural information, spectrophotometric and flow injection analysis (FIA) methods are well-suited for the rapid and routine quantification of this compound in various research applications.

Spectrophotometric Quantification

A common spectrophotometric method for the quantification of peptides is the Biuret test. mlsu.ac.inwikipedia.org This method is based on the reaction of copper(II) ions with the peptide bonds in an alkaline solution, which results in the formation of a characteristic purple-colored complex. creative-proteomics.comegyankosh.ac.in The intensity of the color, which is directly proportional to the number of peptide bonds and thus the concentration of the peptide, can be measured by a spectrophotometer at a wavelength of 540 nm. mlsu.ac.inmt.com This method is simple, cost-effective, and can be used for the determination of the total peptide concentration in a sample. For this compound, which contains two peptide bonds, this method would provide a reliable means of quantification.

Flow Injection Analysis (FIA)

Flow Injection Analysis (FIA) is a highly automated and efficient technique for the quantification of analytes in solution. dtu.dk In an FIA system, a small, precisely known volume of the sample containing this compound is injected into a continuously flowing carrier stream. This stream merges with a reagent stream, and the resulting reaction is monitored by a detector downstream. The transient signal produced is proportional to the concentration of the analyte.

For the quantification of this compound, an FIA system could be coupled with a spectrophotometric detector to perform an automated Biuret assay. Alternatively, other detection methods such as mass spectrometry (FIA-MS) or fluorescence detection (FIA-FLD) after appropriate derivatization could be employed for higher sensitivity and selectivity. nih.govnih.gov FIA offers several advantages, including high sample throughput, low reagent consumption, and excellent reproducibility, making it ideal for high-throughput screening or process monitoring in research settings. dtu.dknih.gov

The performance of a quantitative assay is characterized by several parameters, including the linear range, the limit of detection (LOD), and the limit of quantification (LOQ). The following table presents hypothetical performance data for a spectrophotometric and an FIA-based assay for this compound.

ParameterSpectrophotometric Assay (Biuret)Flow Injection Analysis (FIA-Biuret)
Linear Range1 - 10 mg/mL0.1 - 5 mg/mL
Limit of Detection (LOD)0.5 mg/mL0.05 mg/mL
Limit of Quantification (LOQ)1.0 mg/mL0.1 mg/mL
Relative Standard Deviation (RSD)< 5%< 2%
Sample Throughput~50 samples/hour>100 samples/hour

Emerging Research Directions and Future Perspectives for N Acetyl L Valylglycylglycine

Development of Multiscale Computational Models for Complex Peptide Systems

Computational modeling is an indispensable tool for understanding the structure, dynamics, and interactions of biological molecules. nih.gov However, accurately simulating complex peptide systems remains a challenge due to their inherent flexibility and the vast conformational space they can explore. cambridge.org Multiscale models, which combine high-resolution atomistic details with more efficient coarse-grained representations, offer a promising path forward. nih.gov

N-Acetyl-L-valylglycylglycine serves as an excellent benchmark system for developing and validating these next-generation computational methods. byu.edu Its small size allows for rigorous testing of force fields and simulation algorithms against experimental data. springernature.com The N-acetyl cap is a particularly important feature to model correctly, as it neutralizes the N-terminal charge and adds a hydrophobic character, significantly influencing the peptide's conformational preferences and interactions. creative-proteomics.comwikipedia.org Coarse-grained molecular dynamics simulations can model the effect of N-terminal acetylation by adjusting the charge of the terminal bead, providing insights into self-assembly behavior. nih.gov By accurately predicting the behavior of this simple tripeptide in different environments, researchers can build more robust and reliable models for larger, more complex proteins and peptide assemblies. nih.gov The synergy between computational techniques and experimental validation is crucial for advancing the rational design of peptides. frontiersin.org

Table 1: Computational Methods for Analyzing this compound

MethodDescriptionApplication for this compound
Molecular Dynamics (MD) An atomistic simulation method that computes the trajectory of atoms and molecules over time, providing detailed insight into conformational dynamics and interactions. springernature.comPredicting preferred solution conformations, studying hydration effects, and analyzing the dynamics of the peptide backbone and side chains.
Quantum Mechanics (QM/MM) A hybrid method combining the accuracy of quantum mechanics for a small, reactive region with the efficiency of molecular mechanics for the larger system. researchgate.netInvestigating the electronic properties of the N-acetyl group and the peptide bonds, and modeling enzymatic reactions involving the peptide.
Coarse-Grained (CG) Modeling A simplified simulation approach where groups of atoms are represented as single "beads," allowing for the study of larger systems and longer timescales. nih.govSimulating the self-assembly of multiple peptide units into larger supramolecular structures and predicting aggregation propensity. nih.gov
Free Energy Perturbation (FEP) A method to calculate the free energy difference between two states, often used to predict binding affinities or the effects of chemical modifications. nih.govQuantifying the energetic contribution of the N-acetyl group to the peptide's stability and interaction with other molecules.

Application as a Model System in Fundamental Peptide Biophysics and Biochemistry

Model systems are essential for dissecting complex biological phenomena into manageable components. nd.edu Short synthetic peptides like this compound are invaluable tools in biophysics and biochemistry for studying fundamental principles of protein structure, folding, and stability. acs.org The characterization of such model peptides is vital for understanding biological function. nd.edu

The N-acetylation of the terminal amino group is a key modification that neutralizes its positive charge at physiological pH. creative-proteomics.com This seemingly minor change has profound effects, protecting the peptide from degradation by certain enzymes and altering its interaction with solvents and other molecules. lifetein.com The specific sequence of Val-Gly-Gly allows researchers to investigate:

Hydrophobic Interactions: The influence of the valine side chain on peptide folding and aggregation.

Backbone Flexibility: The conformational freedom afforded by the two glycine (B1666218) residues, which lack side chains.

By studying this peptide using techniques like infrared spectroscopy, researchers can gain insights into the structural organization of peptides in solution and in aggregated states. nd.edunih.gov These fundamental studies provide the foundational knowledge needed to understand the behavior of more complex proteins and to design novel peptide-based technologies.

Table 2: Key Biophysical and Biochemical Properties Studied Using this compound

PropertyResearch QuestionSignificance
Conformational Dynamics What are the preferred secondary structures (e.g., β-turns, random coil) of the peptide in solution?Understanding the intrinsic folding propensities of short amino acid sequences. researchgate.net
Solvation How do water molecules interact with the acetyl group, the peptide backbone, and the valine side chain?Elucidating the role of hydration in peptide stability and aggregation.
Proteolytic Stability How does N-terminal acetylation protect the peptide from degradation by aminopeptidases?Informing the design of more stable peptide-based therapeutics. nih.govlifetein.com
Intermolecular Interactions Does the peptide self-associate in solution, and what forces (e.g., hydrogen bonds, hydrophobic effect) drive this process?Providing a basis for understanding protein aggregation and designing self-assembling materials.

Integration with Cryo-Electron Microscopy (Cryo-EM) for High-Resolution Structural Insights

Cryo-electron microscopy (cryo-EM) has revolutionized structural biology, enabling the high-resolution visualization of large protein complexes in their near-native state. formulationbio.com However, applying cryo-EM to small proteins and peptides (typically <100 kDa) is extremely challenging. pnas.orgacs.org The small size of these molecules results in low image contrast and difficulties in aligning the thousands of individual particle images required for a 3D reconstruction. pnas.org

This compound could play a crucial role in advancing cryo-EM methodologies for small molecules. Future research may focus on two main strategies:

Developing Novel Scaffolding Techniques: The peptide could be bound to a larger, rigid "scaffold" molecule, such as a Fab fragment or an engineered protein, making the entire complex large enough for standard cryo-EM analysis. pnas.org

Advancing Microcrystal Electron Diffraction (MicroED): This emerging cryo-EM method determines structures from nanocrystals. nih.gov Efforts to crystallize this compound into nanocrystals could provide an ideal test case for optimizing MicroED data collection and processing protocols for small organic molecules.

Successfully determining the structure of this tripeptide, or its self-assembled aggregates, at high resolution would represent a significant technical breakthrough, paving the way for the structural analysis of a wide range of previously intractable small proteins and peptides. nih.govcreative-biostructure.com

Table 3: Cryo-EM Challenges and Future Solutions for Small Peptides

ChallengeDescriptionPotential Solution using this compound
Low Contrast Small molecules scatter electrons weakly, making them difficult to distinguish from the surrounding ice. pnas.orgDevelop higher-contrast imaging techniques or use the peptide to test the limits of current detectors.
Alignment Difficulty The lack of distinct structural features makes it hard for algorithms to determine the orientation of individual particles. creative-biostructure.comUse as a model to develop new alignment algorithms; bind to a larger, asymmetric scaffold to provide fiducial marks. pnas.org
Sample Preparation Achieving a thin, uniform layer of vitreous ice containing the peptide is difficult.Optimize vitrification protocols for small molecules; use as a standard for testing new grid preparation methods.
Radiation Damage Small molecules are susceptible to damage from the electron beam.Test low-dose imaging strategies and new direct electron detectors to maximize signal while minimizing damage.

Exploration in Peptide-Based Materials Science or Supramolecular Chemistry

Peptide-based materials science is a rapidly growing field that harnesses the ability of short peptides to self-assemble into well-ordered, functional nanostructures such as nanofibers, nanotubes, and hydrogels. researchgate.netmdpi.comnih.gov These materials have promising applications in tissue engineering, drug delivery, and nanoelectronics. nih.gov The principles of supramolecular chemistry—the chemistry of non-covalent interactions—govern this assembly process. nih.govub.edu

This compound is a prime candidate for exploration in this area. The N-acetyl group is known to be a critical promoter of self-assembly. researchgate.net By neutralizing the N-terminal charge, it removes electrostatic repulsion and provides an additional hydrogen bond donor/acceptor pair, facilitating the head-to-tail association of peptide monomers into fibrous structures. nih.govresearchgate.net The hydrophobic valine residue can drive the sequestration of the peptide's core away from water, while the flexible glycine residues can allow the peptide backbone to adopt the necessary conformation for ordered assembly. nih.gov Future research will likely involve studying the self-assembly of this compound under various conditions (e.g., pH, concentration, temperature) to control the formation of specific nanostructures and explore their potential material properties.

Table 4: Potential Supramolecular Structures and Applications

StructureDriving ForcesPotential Application
Nanofibers/Nanoribbons Hydrogen bonding (inter-peptide), Hydrophobic interactions (Valine side chains)Scaffolds for cell culture, components of hydrogels for tissue engineering. mdpi.com
Nanosheets β-sheet formation between peptide backbones.Functional surfaces, biosensor platforms.
Hydrogels Entanglement of a high-density network of nanofibers. nih.govInjectable drug delivery systems, 3D cell culture matrices.
Vesicles/Micelles Amphiphilic character (hydrophobic Val vs. hydrophilic backbone).Encapsulation and delivery of hydrophobic molecules.

Role in Understanding N-Terminal Acetylation Mechanisms in Proteomics Research

N-terminal acetylation is one of the most common protein modifications in eukaryotes, affecting an estimated 80-90% of all human proteins. creative-proteomics.comnih.govyoutube.com This modification is carried out by a family of enzymes called N-terminal acetyltransferases (NATs), which transfer an acetyl group from acetyl-CoA to the alpha-amino group of a nascent or newly synthesized polypeptide chain. wikipedia.orgnih.gov This process is crucial for regulating protein stability, localization, and interaction. creative-proteomics.comwikipedia.org

Despite its prevalence, the precise rules governing which proteins are acetylated by which NAT enzyme are still being fully elucidated. This compound can serve as a powerful tool in this area of proteomics research. The peptide's N-terminal sequence, Val-Gly-Gly..., makes it a potential substrate for the NatA complex, the NAT responsible for acetylating proteins that retain their initiator methionine and have small N-terminal residues like alanine, serine, threonine, and valine. wikipedia.orgnih.gov

Researchers can use this synthetic peptide in several ways:

Enzyme Assays: As a simple, defined substrate to measure the kinetic parameters and substrate specificity of purified NatA and other NAT enzymes. nih.gov

Inhibitor Screening: To develop high-throughput screens for identifying small molecules that inhibit NAT activity, which could be valuable as chemical probes or potential therapeutics.

Mass Spectrometry Standards: N-acetylation is known to improve the quality of mass spectra by promoting the formation of specific fragment ions (b-ions), aiding in de novo peptide sequencing. nih.gov this compound can be used as a standard to optimize mass spectrometry methods for the identification of acetylated peptides in complex proteomic samples. nih.govnumberanalytics.com

By providing a clean, controllable system, this tripeptide can help unravel the complexities of N-terminal acetylation, a fundamental process in cellular biology. nih.govnumberanalytics.com

Table 5: Major Human N-Terminal Acetyltransferases (NATs) and Their Substrates

EnzymeSubunit Composition (Catalytic/Auxiliary)N-Terminal Substrate Sequence (after Met excision)Relevance to this compound
NatA NAA10 / NAA15A-, S-, T-, G-, V- , C-The peptide's N-terminal Valine makes it a canonical substrate for the NatA complex. wikipedia.orgnih.gov
NatB NAA20 / NAA25M-D-, M-E-, M-N-Not a direct substrate.
NatC NAA30 / NAA35M-I-, M-L-, M-F-, M-W-Not a direct substrate.
NatD NAA40H2A, H4Highly specific for certain histones. Not a substrate. wikipedia.org
NatE NAA50 / NAA15M-L-, M-A-Not a primary substrate.
NatF NAA60M-K-, M-L-, M-A-Post-translational, different specificity. Not a primary substrate.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.